2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole
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Overview
Description
2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . This compound, with the molecular formula C15H16N2O2S, features a thiazole ring substituted with dimethyl and ethanimidoyl groups, along with a 4-methylbenzoyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of Substituents: The dimethyl and ethanimidoyl groups are introduced through subsequent reactions involving appropriate alkylating agents and imidoyl chlorides.
Esterification: The final step involves the esterification of the thiazole derivative with 4-methylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the ethanimidoyl and 4-methylbenzoyl groups, resulting in different biological activities.
4-Methylbenzoylthiazole: Contains the 4-methylbenzoyl group but lacks the dimethyl and ethanimidoyl groups.
Uniqueness
2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-5-7-13(8-6-9)15(18)19-17-11(3)14-10(2)16-12(4)20-14/h5-8H,1-4H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAKKXSCLOQGJ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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